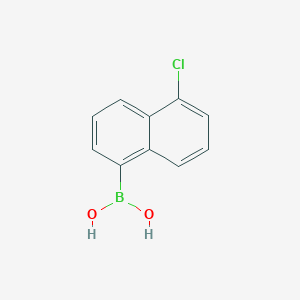

1-Chloronaphthalene-5-boronic acid

描述

Significance of Arylboronic Acids in Modern Organic Synthesis and Catalysis

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. rsc.orgresearchgate.net Their prominence is largely due to their stability, low toxicity, and versatile reactivity. nih.gov These compounds are widely available and serve as crucial building blocks for the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. rsc.orgnih.gov

One of the most notable applications of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This reaction, first reported in 1981, facilitates the formation of C-C bonds by coupling an organoboron compound with a halide or triflate. libretexts.org The Suzuki-Miyaura coupling is a powerful method for constructing biaryl systems, conjugated alkenes, and styrenes. libretexts.org The general mechanism involves three key steps: oxidative addition of an aryl halide to a palladium(0) complex, transmetalation with the organoborane, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com

Beyond the Suzuki-Miyaura reaction, arylboronic acids are utilized in a myriad of other transformations. mackenzie.br They are employed in the arylation of olefins, C-O, C-N, and C-S bond formations, and as organometallic catalysts themselves. researchgate.netmackenzie.br Electron-deficient arylboronic acids have been shown to catalyze dehydrative Friedel-Crafts alkylation reactions. acs.orgnih.gov Furthermore, recent research has highlighted the ability of arylboronic acids to serve as aryl radical precursors through oxidative carbon-boron bond cleavage. rsc.org

The applications of arylboronic acids extend beyond traditional organic synthesis into materials chemistry and chemical biology. researchgate.netmackenzie.brmdpi.com They are used to develop supramolecular architectures, functionalize nanostructures, and create polymers with reversible properties. researchgate.netmdpi.com In medicinal chemistry, the boronic acid moiety is a key feature in various therapeutic agents and diagnostic tools, including enzyme inhibitors and sensors for biologically important molecules like carbohydrates. nih.govmdpi.comnih.govrsc.org The FDA-approved anticancer agent bortezomib, for instance, contains a boronic acid group that is crucial to its mechanism of action. nih.gov

Naphthalene (B1677914) Scaffolds as Integral Architectures in Advanced Chemical Design

The naphthalene scaffold, a bicyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings, is a fundamental building block in advanced chemical design. ekb.eg Its rigid and planar structure, combined with its electronic properties, makes it a privileged core in a wide range of applications, particularly in medicinal chemistry and materials science. nih.govresearchgate.netijpsjournal.com

In medicinal chemistry, the naphthalene core is present in a vast number of clinically approved drugs. ekb.egnih.govbiointerfaceresearch.com Examples include the non-steroidal anti-inflammatory drug (NSAID) Naproxen, the antihypertensive agent Propranolol, and the antifungal medication Terbinafine. ekb.egnih.gov The broad spectrum of biological activities associated with naphthalene derivatives includes antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ekb.egnih.govresearchgate.net The metabolic products of naphthalene, such as epoxides and naphthoquinones, are known to interact with cellular proteins, which can lead to both therapeutic effects and cytotoxicity. nih.gov The versatility of the naphthalene scaffold allows for structural modifications at various positions, enabling the fine-tuning of pharmacological profiles to design novel therapeutic agents. ekb.egnih.gov

In the realm of materials science, naphthalene derivatives are utilized for their unique optical and electronic properties. researchgate.netnih.gov The extended π-conjugated system of naphthalene makes it an excellent chromophore, suitable for applications in dyes and pigments. Core-annulated naphthalene diimides (NDIs) are of particular interest for their use in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. nih.gov The ability to functionalize the naphthalene core allows for the creation of designer molecules with tunable electronic band gaps and enhanced intermolecular π-π stacking, which are crucial for efficient charge transport. nih.gov

Overview of Academic Research Endeavors Pertaining to 1-Chloronaphthalene-5-boronic Acid

This compound is a specialized chemical reagent that combines the structural features of a chlorinated naphthalene ring with the reactive potential of a boronic acid group. While extensive, dedicated studies on this specific compound are not widely present in the primary literature, its significance lies in its role as a building block for more complex molecules.

As a bifunctional compound, this compound offers multiple reaction pathways for synthetic chemists. The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form a new carbon-carbon bond at the 5-position of the naphthalene ring. chemenu.com Simultaneously, the chlorine atom at the 1-position provides another handle for further functionalization, either through nucleophilic aromatic substitution or other cross-coupling methodologies. This dual reactivity makes it a valuable intermediate for the synthesis of polysubstituted naphthalene derivatives with precisely controlled substitution patterns.

The properties of this compound are cataloged by several chemical suppliers, indicating its availability for research and development purposes. chemenu.combldpharm.com.tr Its potential applications can be inferred from the broader research on related naphthalenylboronic acids and chloronaphthalenes. For instance, it could be used in the synthesis of novel ligands for catalysis, advanced materials with specific electronic properties, or as a key intermediate in the development of new pharmaceutical agents that leverage the naphthalene scaffold.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2142655-40-9 |

| Molecular Formula | C₁₀H₈BClO₂ |

| Purity | 98% |

| MDL Number | MFCD18411296 |

属性

IUPAC Name |

(5-chloronaphthalen-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BClO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSDYINOXISHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CC=C(C2=CC=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity of 1 Chloronaphthalene 5 Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions Involving 1-Chloronaphthalene-5-boronic Acid

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. acs.orgnih.govnih.gov The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. numberanalytics.com The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. utrgv.eduyoutube.com For a compound like this compound, this reaction offers a direct route to synthesize 1-chloro-5-arylnaphthalenes.

Palladium-Catalyzed Transmetalation Mechanisms

Transmetalation is the critical step where the organic group from the boron atom is transferred to the palladium(II) center. researchgate.net The precise mechanism of this step has been a subject of extensive investigation, with two primary pathways being widely debated: the boronate pathway and the oxo-palladium pathway. researchgate.netnih.gov

The Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide (B78521), alkoxide) first reacts with the boronic acid (Ar-B(OH)₂) to form a more nucleophilic trihydroxyboronate species (Ar-B(OH)₃⁻). researchgate.net This anionic boronate then displaces the halide ligand on the palladium(II) complex (L₂Pd(Ar')X) to form an intermediate, which subsequently leads to the diorganopalladium(II) species poised for reductive elimination. researchgate.netdntb.gov.ua The formation of the boronate species is considered crucial as it increases the nucleophilicity of the ipso-carbon attached to boron, facilitating the transfer. nih.gov

The Oxo-Palladium Pathway (Path B): This alternative pathway involves the reaction of the base with the palladium-halide complex (L₂Pd(Ar')X) to generate a palladium-hydroxo complex (L₂Pd(Ar')OH). researchgate.net This complex then reacts with the neutral boronic acid. The interaction between the palladium-bound hydroxide and the Lewis acidic boron atom facilitates the transfer of the aryl group from boron to palladium. researchgate.net

Recent studies suggest that the dominant pathway is highly dependent on the specific reaction conditions, including the nature of the base, solvent, ligands, and substrates. dntb.gov.uanih.gov For instance, under biphasic conditions, the use of phase-transfer catalysts can shift the mechanism from an oxo-palladium to a boronate-based pathway. nih.gov

Table 1: Comparison of Transmetalation Pathways in Suzuki-Miyaura Coupling

| Feature | Boronate Pathway | Oxo-Palladium Pathway |

| Initial Base Interaction | Reacts with Boronic Acid | Reacts with Pd(II)-Halide Complex |

| Active Boron Species | Anionic Boronate (e.g., Ar-B(OH)₃⁻) | Neutral Boronic Acid (Ar-B(OH)₂) |

| Active Palladium Species | Pd(II)-Halide Complex (L₂Pd(Ar')X) | Pd(II)-Hydroxo Complex (L₂Pd(Ar')OH) |

| Key Driving Force | Increased nucleophilicity of the boronate | Lewis acid-base interaction between boron and Pd-OH |

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle begins with the oxidative addition of an organic halide (Ar'-X) to a coordinatively unsaturated palladium(0) complex (LₙPd⁰). utrgv.educsbsju.edu This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) species (L₂Pd(Ar')X). utrgv.eduyoutube.com In this process, the oxidation state of palladium increases from 0 to +2. utrgv.edu The reactivity of the organic halide generally follows the order I > Br > Cl, meaning that aryl chlorides typically require more active catalysts or harsher conditions to react. youtube.com

Following transmetalation, the cycle concludes with reductive elimination . In this step, the two organic groups (Ar and Ar') on the palladium(II) center couple to form the new C-C bond of the biaryl product (Ar-Ar'). utrgv.edu This process is unimolecular and results in the reduction of the palladium's oxidation state from +2 back to 0, thereby regenerating the active Pd(0) catalyst which can re-enter the catalytic cycle. utrgv.eduyoutube.com Reductive elimination is often facilitated by sterically bulky ligands and a reduced electron density at the palladium center. utrgv.edu

Influence of Ligand Systems and Base Promoters in Naphthalene (B1677914) Boronic Acid Couplings

The choice of ligand and base is paramount for a successful Suzuki-Miyaura coupling, especially when dealing with challenging substrates like sterically hindered naphthalene boronic acids or less reactive aryl chlorides. acs.orgmit.edu

Ligand Systems: Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. mit.eduresearchgate.net For coupling reactions involving potentially challenging substrates, bulky and electron-rich monodentate biarylphosphine ligands (e.g., SPhos, XPhos) have proven to be highly effective. mit.eduacs.org These ligands promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step, and facilitate the final reductive elimination. mit.edu The development of palladium precatalysts that generate the active LPd(0) species rapidly under mild conditions is key to coupling boronic acids that are prone to decomposition or protodeboronation. mit.edu

Base Promoters: The base is indispensable in the Suzuki-Miyaura reaction, as it is fundamentally involved in the transmetalation step. acs.orgutrgv.edu Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.gov However, the base can also promote the undesirable side reaction of protodeboronation, where the C-B bond is cleaved by a proton source. acs.org This is a significant issue for electron-deficient or certain heteroaryl boronic acids. acs.orgmit.edu

Interestingly, research on naphthalene-1,8-diaminato (dan)-protected arylboron compounds, which are highly resistant to protodeboronation due to their reduced Lewis acidity, has shown that strong bases like potassium tert-butoxide (KOt-Bu) can be crucial for enabling the cross-coupling by forming the necessary borate (B1201080) salt. nih.govacs.org Conversely, other studies have demonstrated that combining these stable aryl–B(dan) compounds with a palladium/copper cooperative catalyst system allows for successful coupling even with a weak base. acs.orgnih.gov

Substrate Scope and Functional Group Compatibility in Suzuki-Miyaura Coupling of Naphthalene Boronic Acids

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and tolerance of a wide variety of functional groups. acs.orgnih.gov This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. Tolerated groups often include esters, ketones, nitriles, and nitro groups. nsf.gov

When considering the coupling of this compound, its reactivity is influenced by both its steric and electronic properties. The naphthalene system is sterically more demanding than a simple phenyl ring. Furthermore, the stability of the boronic acid itself is a critical factor. Boronic acids with ortho substituents, or those that are electronically unstable, can be prone to decomposition under standard reaction conditions. nih.govmit.edu The development of highly active catalyst systems that operate at lower temperatures and shorter reaction times is therefore essential for successfully coupling such sensitive substrates. mit.edu For instance, specialized palladium precatalysts have enabled the coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids at room temperature, preventing their decomposition. mit.edu

Sonogashira Coupling Reactions with this compound Precursors

The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds, coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org In the context of this compound, the "precursor" for this reaction is the 1-chloronaphthalene (B1664548) moiety, which serves as the aryl halide coupling partner. This reaction provides a direct pathway to synthesize 1-alkynyl-5-boronic acid naphthalene derivatives, which are valuable building blocks for further chemical transformations.

Palladium/Copper Co-Catalysis and Copper-Free Variants in Arylalkyne Synthesis

The synthesis of arylalkynes via the Sonogashira coupling can be achieved through two main catalytic approaches: the traditional palladium/copper co-catalyzed system and more recently developed copper-free variants. nih.govmdpi.com

Palladium/Copper Co-Catalysis: The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. libretexts.orgorganic-chemistry.org The mechanism is thought to involve two interconnected catalytic cycles. libretexts.org

Palladium Cycle: This cycle is analogous to that of the Suzuki-Miyaura coupling. It begins with the oxidative addition of the aryl halide (in this case, 1-chloronaphthalene) to a Pd(0) species to form a Pd(II) complex. wikipedia.org

Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate. This copper acetylide is more reactive than the terminal alkyne itself. nih.gov

The crucial transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the Pd(II) complex. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst. wikipedia.org The use of copper co-catalysis allows the reaction to proceed under mild conditions, often at room temperature. wikipedia.orgrsc.org

Copper-Free Variants: While highly effective, the copper co-catalyst can lead to undesirable side reactions, most notably the Glaser-Hay homocoupling of the terminal alkyne. nih.gov The removal of copper residues can also be problematic, particularly in pharmaceutical synthesis. nih.govnih.gov These drawbacks have spurred the development of copper-free Sonogashira couplings. nih.govrsc.org

In copper-free systems, the reaction is typically performed at higher temperatures and relies on a palladium catalyst and a base. researchgate.net The mechanism is believed to involve the direct reaction of the palladium(II)-aryl complex with the alkyne, which is activated by the base. researchgate.net A proposed mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by coordination of the alkyne and deprotonation by the base to form a palladium-acetylide complex, which then undergoes reductive elimination. researchgate.net Some advanced copper-free methods utilize a dual palladium catalyst system, where one palladium complex activates the aryl halide and another activates the alkyne, leading to a productive Pd-Pd transmetalation. nih.gov

Table 2: Comparison of Sonogashira Coupling Variants

| Feature | Pd/Cu Co-Catalyzed Sonogashira | Copper-Free Sonogashira |

| Catalysts | Palladium complex and Copper(I) salt | Palladium complex only |

| Key Alkyne Intermediate | Copper(I) acetylide | Deprotonated alkyne (acetylide anion) |

| Reaction Conditions | Generally mild (e.g., room temperature) | Often requires higher temperatures |

| Primary Side Reaction | Glaser-Hay homocoupling of alkyne | Can still have some homocoupling, but often reduced |

| Advantages | High reactivity, mild conditions | Avoids copper contamination, simpler purification |

| Disadvantages | Alkyne homocoupling, copper toxicity | May require harsher conditions or more specialized ligands |

Mechanistic Insights into Gold-Catalyzed Oxidative Sonogashira Coupling of Arylboronic Acids

The gold-catalyzed oxidative Sonogashira cross-coupling provides a modern alternative to traditional palladium-catalyzed methods for synthesizing biaryl alkynes from arylboronic acids and terminal alkynes. nih.gov This transformation is notable for its mild reaction conditions, often proceeding at room temperature with excellent functional-group tolerance. nih.gov While traditional Sonogashira reactions involve a Pd(0)/Pd(II) cycle, gold-catalyzed pathways have been shown to operate through a Au(I)/Au(III) redox cycle. beilstein-journals.orgd-nb.info

A key mechanistic proposal suggests that the reaction is initiated by the oxidation of a Au(I) species to a more reactive Au(III) intermediate by an external oxidant, such as Selectfluor®. beilstein-journals.orgd-nb.info Following oxidation, the Au(III) species reacts with the terminal alkyne. A crucial step is the transmetalation between the resulting gold-alkynyl intermediate and the arylboronic acid. This step is driven by the formation of a strong B-F bond. beilstein-journals.org Finally, the desired biaryl alkyne product is formed through reductive elimination, regenerating the Au(I) catalyst.

However, an alternative mechanism has been proposed, particularly in the absence of strong oxidants. Mechanistic studies suggest a pathway involving a base-assisted transmetalation between the gold(I) catalyst and the arylboronic acid might be predominant under certain conditions. nih.gov This contrasts with pathways that assume initial oxidation of the gold catalyst or simple deprotonation of the alkyne. nih.gov It is also important to note that some studies have raised questions about whether these reactions are truly palladium-free, suggesting that trace palladium contamination could be responsible for the observed catalytic activity, as Au(I) is generally unable to perform the necessary oxidative addition to an aryl halide. acs.org

The general applicability of this reaction to a variety of arylboronic acids indicates that this compound would be a suitable substrate, allowing for the synthesis of 1-chloro-5-(alkynyl)naphthalenes under mild conditions.

Table 1: Optimized Conditions for Gold-Catalyzed Oxidative Sonogashira Coupling Data synthesized from research on general arylboronic acids. nih.gov

| Parameter | Condition | Role |

| Arylboronic Acid | 2 equivalents | Arylating agent |

| Terminal Alkyne | 0.2 mmol (1 equivalent) | Alkyne source |

| Catalyst | Ph₃PAuCl (10 mol %) | Promotes C-C bond formation |

| Oxidant | Selectfluor® (2 equivalents) | Facilitates the Au(I)/Au(III) cycle |

| Base | K₂CO₃ (2 equivalents) | Activates the boronic acid |

| Solvent | Methanol (0.5 mL) | Reaction medium |

| Temperature | Room Temperature | Mild reaction condition |

| Time | 18 hours | Reaction duration |

Other Cross-Coupling Pathways Utilizing Naphthalene Boronic Acid Moieties

Beyond Sonogashira coupling, naphthalene boronic acids, including this compound, are versatile building blocks for other important bond-forming reactions.

Chan-Lam Cross-Coupling for C-Heteroatom Bond Formation

The Chan-Lam coupling is a powerful copper-catalyzed method for forming aryl carbon-heteroatom bonds. organic-chemistry.orgwikipedia.org It facilitates the oxidative coupling of arylboronic acids with a wide range of N-H and O-H containing compounds, including amines, amides, carbamates, phenols, and thiols. organic-chemistry.orgrsc.org A significant advantage of this reaction is that it can often be conducted at room temperature and is open to the air, making it operationally simpler than many palladium-catalyzed counterparts like the Buchwald-Hartwig amination. organic-chemistry.orgwikipedia.org

The mechanism is believed to involve a copper(II) catalyst. The reaction proceeds through the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate. wikipedia.org This high-valent copper species then undergoes reductive elimination to furnish the C-N or C-O bond of the product, respectively, and a Cu(I) species. wikipedia.org The Cu(I) is then re-oxidized to Cu(II) by an oxidant, which can be atmospheric oxygen, to complete the catalytic cycle. organic-chemistry.org The reactivity scope is broad, making it a key tool for synthesizing complex molecules containing arylamine, arylether, and arylthioether linkages.

Table 2: Substrate Scope for Chan-Lam C-Heteroatom Bond Formation Data synthesized from research on general arylboronic acids. organic-chemistry.orgrsc.orgmarmacs.org

| Heteroatom Source (Nucleophile) | Product Type | Catalyst System |

| Amines (aliphatic, anilines) | Secondary Aryl Amines | Cu(II) |

| Amides, Imides | N-Aryl Amides/Imides | Cu(II) |

| Carbamates, Ureas, Sulfonamides | N-Aryl Derivatives | Cu(II) |

| Alcohols, Phenols | Aryl Ethers | Cu(II) |

| Thiols | Aryl Thioethers | Cu(II) |

| Azides | N-Aryl Amines | Cu(II) |

Palladium-Catalyzed Homologation Reactions of Arylboronic Acids

Palladium-catalyzed homologation offers a direct method for inserting a one-carbon unit (C1) into an arylboronic acid, effectively converting it into a benzyl (B1604629) boronic acid ester. acs.org This transformation typically employs a halomethylboronic acid pinacol (B44631) ester (e.g., bromomethyl Bpin) as a carbenoid equivalent. acs.org

The proposed mechanism involves a rare and facile oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the halomethylboronic acid ester. acs.org This step is thought to be enhanced by an "α-boryl effect." Following oxidative addition, a chemoselective transmetalation occurs with the starting arylboronic acid (e.g., this compound). This process allows for the formal insertion of the methylene (B1212753) group to deliver the homologated benzyl Bpin product without requiring stoichiometric organometallic reagents. acs.org This reaction expands the synthetic utility of arylboronic acids by providing access to valuable benzylic boron compounds.

Table 3: Representative Conditions for Palladium-Catalyzed Homologation of Arylboronic Acids Data synthesized from research on general arylboronic acids. acs.org

| Component | Reagent/Condition | Purpose |

| Arylboronic Acid | 1 equivalent | Starting material |

| Methylene Donor | Bromomethyl Bpin | C1 source for homologation |

| Catalyst | Pd catalyst | Facilitates oxidative addition/transmetalation |

| Product | Benzyl Bpin ester | Homologated product |

| Key Mechanistic Feature | α-boryl effect | Enhances rate of oxidative addition |

Conjugate Additions to Unsaturated Systems Using Arylboronic Acids

Arylboronic acids, including naphthalene-derived variants, serve as effective nucleophiles in palladium-catalyzed conjugate addition reactions to α,β-unsaturated systems. nih.govnih.gov This reaction, also known as a Michael-type addition, is a powerful C-C bond-forming strategy used to synthesize β-aryl ketones, esters, and amides. organic-chemistry.org A key application is the enantioselective construction of all-carbon quaternary stereocenters, which are challenging to synthesize using other methods. nih.govnih.gov

These reactions are often catalyzed by a palladium complex, frequently generated in situ from a palladium(II) salt and a chiral ligand, such as a pyridinooxazoline (PyOx) or DuPHOS derivative. nih.govcore.ac.uknih.gov The transformation is remarkably tolerant of air and moisture, adding to its practical appeal. nih.govacs.org The reaction is applicable to a wide variety of cyclic and heterocyclic acceptors, including enones, lactams, chromones, and 4-quinolones. nih.govnih.govnih.gov The use of chiral ligands allows for high levels of enantioselectivity, providing access to valuable, enantioenriched products. nih.govacs.org

Table 4: Scope of Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids Data synthesized from research on general arylboronic acids. nih.govnih.govnih.gov

| Unsaturated Acceptor | Product Type | Catalyst System | Key Feature |

| Cyclic Enones | β-Aryl Cyclic Ketones | Pd(II) / Chiral Ligand | Construction of all-carbon quaternary centers |

| α,β-Unsaturated Lactams | β-Aryl β-Quaternary Lactams | Pd(II) / (S)-t-Bu-PyOx | Access to chiral nitrogen-containing heterocycles |

| Chromones | Flavanones | Pd(II) / PyOx | Synthesis of medicinally relevant heterocycles |

| 4-Quinolones | 3-Aryl-4-quinolones | Pd(II) / PyOx | Synthesis of pharmaceutically relevant scaffolds |

Catalytic Applications of 1 Chloronaphthalene 5 Boronic Acid and Naphthalene Boronic Acid Derivatives

Role of Naphthalene (B1677914) Boronic Acids in Lewis Acid Catalysis (Boronic Acid Catalysis, BAC)

Boronic acids function as mild, organic-soluble Lewis acids. nih.gov The catalytic activity of naphthalene boronic acids stems from their ability to reversibly form covalent bonds with hydroxyl groups, enabling unique modes of substrate activation. rsc.org This process, known as Boronic Acid Catalysis (BAC), provides a pathway for direct transformations under mild conditions, often avoiding the need for less atom-economical stoichiometric activation steps. rsc.org

A key function of boronic acid catalysts is the activation of hydroxyl-containing functional groups, such as those in alcohols and carboxylic acids. rsc.org Naphthalene boronic acids react with these substrates to form boronate ester intermediates. This transformation can serve two main purposes in catalysis.

Firstly, for substrates like alcohols, the formation of a boronate ester converts the hydroxyl group into a better leaving group. This facilitates the generation of carbocation intermediates that can then be trapped by various nucleophiles in subsequent reaction steps. rsc.org

Secondly, for diols or saccharides, the formation of tetrahedral boronate adducts can enhance the nucleophilicity of the remaining hydroxyl groups. rsc.org Boronic acids can also be utilized as effective surrogates for hydroxide (B78521) upon activation with fluoride, showcasing their versatility as a tunable hydroxy source under mild conditions. nih.gov This activation strategy relies on the consumption of hydroxyl groups to drive the equilibrium towards the desired reactive species. nih.gov

The ability of naphthalene boronic acids to activate hydroxyl groups enables their use as catalysts in several important organic transformations.

Friedel-Crafts Alkylation: In the context of Friedel-Crafts reactions, boronic acid catalysis offers a method for activating alcohols. rsc.org The boronic acid catalyst facilitates the formation of a carbocation from the alcohol substrate, which then acts as the electrophile for the alkylation of an aromatic ring, such as naphthalene. rsc.org While traditional Friedel-Crafts alkylation of naphthalene often employs strong Lewis acids like aluminum chloride or mixed protonic acid catalysts, boronic acid catalysis presents a milder alternative. google.comstackexchange.com The regioselectivity of naphthalene alkylation is influenced by steric factors; bulkier alkylating agents tend to favor substitution at the β-position (C2) to avoid steric hindrance at the α-position (C1). stackexchange.com

Beckmann Rearrangement: The Beckmann rearrangement is the acid-induced conversion of an oxime into an amide or a nitrile. masterorganicchemistry.comwikipedia.org This reaction typically proceeds by converting the oxime's hydroxyl group into a good leaving group, followed by the migration of the alkyl group positioned anti to the leaving group. masterorganicchemistry.comwikipedia.org Research has demonstrated that a true organocatalytic Beckmann rearrangement can be achieved using a boronic acid in conjunction with a perfluoropinacol (B1203177) system under ambient conditions. organic-chemistry.org This catalytic system activates the oxime hydroxyl group, facilitating the rearrangement under significantly milder conditions than traditional strong acid-catalyzed methods. organic-chemistry.org

Organometallic Catalysis Involving Naphthalene Boronic Acid Ligands or Intermediates

Beyond their direct catalytic role, naphthalene boronic acids and their derivatives are fundamental components in the design of sophisticated organometallic catalytic systems, particularly with palladium. They can act as precursors to ligands or as essential intermediates in catalytic cycles.

The synthesis of tailored naphthalene boronic acid derivatives is crucial for developing advanced catalysts. For instance, various boronic acids and their pinacol (B44631) esters based on the 1,8-bis(dimethylamino)naphthalene (B140697) (DMAN) scaffold have been synthesized and tested in common palladium and copper-catalyzed coupling reactions. acs.org

Another approach involves creating naphthalene-based polymers to serve as supports for catalytically active metals. Naphthalene-based hyper-crosslinked polymers have been synthesized via Friedel-Crafts crosslinking and functionalized to support palladium nanoparticles. mdpi.com These novel catalytic systems have demonstrated high efficiency and selectivity in Suzuki cross-coupling reactions under mild conditions. mdpi.com The porosity and functional groups (e.g., -OH, -SO3H) on the naphthalene polymer influence the distribution and activity of the palladium catalyst. mdpi.com Furthermore, the self-assembly of 1,8-dihydroxynaphthalene with aryl boronic acids and linkers like 4,4'-bipyridine (B149096) can form stable, cage-like Lewis acid-base adducts capable of acting as hosts for aromatic hydrocarbons. nih.gov

| Catalytic System | Monomers/Precursors | Metal | Target Reaction | Key Finding |

| DMAN-Boronic Acids | 1,8-bis(dimethylamino)naphthalene (DMAN), Boronic acids | Pd, Cu | Cross-coupling reactions | Synthesized various DMAN-based boronic acids as precursors for catalytic testing. acs.org |

| Pd on Naphthalene Polymer | Naphthalene, Formaldehyde dimethyl acetal | Pd | Suzuki Cross-Coupling | Naphthalene-based polymer acts as an efficient support for Pd(0) nanoparticles, yielding a highly active and selective catalyst. mdpi.com |

| Self-Assembled Adducts | 1,8-dihydroxynaphthalene, Aryl boronic acids, 4,4'-bipyridine | N/A (Lewis Acid) | Host-Guest Chemistry | Forms stable, double-tweezer and H-shaped Lewis acid adducts. nih.gov |

One of the most significant applications of organoboron compounds in organometallic catalysis is in asymmetric C-C bond formation. doi.org Palladium-catalyzed asymmetric 1,4-addition (Michael addition) of arylboronic acids to conjugated enones is a powerful strategy for creating chiral molecules. nih.govbeilstein-journals.orgbeilstein-journals.org

In these reactions, a chiral ligand coordinates to the palladium center, creating a chiral environment that dictates the stereochemical outcome of the addition of the aryl group from the boronic acid to the enone. nih.govnih.gov A wide variety of chiral ligands, including phosphines and N-heterocyclic carbenes (NHCs), have been developed for this purpose. nih.govnih.gov The choice of ligand, palladium precursor, and reaction conditions is critical for achieving high yields and enantioselectivities. doi.orgnih.gov For example, the combination of a palladium catalyst with a ferrocene-based phosphine (B1218219) ligand has proven effective for the 1,4-addition of phenylboronic acid to 2-cyclohexen-1-one, yielding the product with good enantiomeric excess. doi.org

| Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) |

| Pd(dppe)(PhCN)₂₂ / BF₃·OEt₂ | 2-Cyclohexenone | Phenylboronic acid | 3-Phenylcyclohexanone | 74 | N/A (achiral catalyst) |

| Pd(dba)₂ / (S,Rp)-1 | 2-Cyclohexen-1-one | Phenylboronic acid | 3-Phenylcyclohexanone | 92 | 76 |

(S,Rp)-1 refers to (S,Rp)-[1-(2-bromoferrocenyl)ethyl]diphenylphosphine doi.org dppe refers to 1,2-Bis(diphenylphosphino)ethane nih.gov

Advanced C H Activation and Functionalization Strategies Involving Naphthalene Boronic Acids

Directed Ortho Metalation (DoM) and Remote Metalation (DreM) with Naphthalene (B1677914) Scaffolds

While the principles of DoM and DreM on naphthalene systems are established, there are no specific examples of these strategies being applied to 1-Chloronaphthalene-5-boronic acid. baranlab.orgwikipedia.orgorganic-chemistry.orgwikiwand.comharvard.edu The directing group ability of the boronic acid moiety in concert with the chloro-substituent on the naphthalene core has not been experimentally detailed. Consequently, information on regioselective functionalization and any synergistic applications with cross-coupling reactions for this particular compound is not available.

Palladium-Catalyzed C-H Functionalization with Aryl Boronic Acids

Similarly, the role of this compound in palladium-catalyzed C-H functionalization reactions is not documented. nih.govorganic-chemistry.orgnih.govnih.govrsc.org There are no specific studies on its use in the direct arylation of (hetero)arenes or in site-selective allylic C-H activation. The reactivity, yields, and substrate scope for these transformations using this compound have not been published.

Computational Chemistry Approaches for Naphthalene Boronic Acid Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. By calculating the electronic structure of molecules, DFT allows for the detailed exploration of reaction pathways, including the characterization of transient species like transition states and intermediates.

Investigation of Transition States and Intermediates in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for carbon-carbon bond formation, and DFT calculations have been instrumental in understanding its mechanism. For a molecule like 1-chloronaphthalene-5-boronic acid, the key steps involve oxidative addition, transmetalation, and reductive elimination.

DFT studies on model systems, such as the reaction of vinylboronic acid with a palladium complex, have elucidated the energetics of the transmetalation step. nih.gov These calculations help in understanding the role of the base, which is crucial for the reaction to proceed. It is proposed that the base activates the boronic acid, facilitating the transfer of the organic group to the palladium center. The transition states for these steps are characterized by specific geometries and energy barriers, which dictate the reaction's feasibility and rate. For instance, in a related system, the activation energy barrier for the transmetalation step was significantly reduced in the presence of a catalyst. researchgate.net

The general mechanism for the Suzuki-Miyaura cross-coupling reaction involves several key steps, each with associated intermediates and transition states that can be modeled using DFT.

| Reaction Step | Description | Key Species for DFT Analysis |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl in this compound). | Pd(0) complex, aryl halide, oxidative addition transition state, Pd(II) intermediate. |

| Transmetalation | The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. | Pd(II) intermediate, boronate species (formed from boronic acid and base), transmetalation transition state, diorganopalladium(II) complex. |

| Reductive Elimination | The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst. | Diorganopalladium(II) complex, reductive elimination transition state, coupled product, Pd(0) complex. |

This table provides a generalized overview of the key stages in a Suzuki-Miyaura cross-coupling reaction that are typically investigated using DFT calculations.

Elucidation of Boron-Substrate and Boron-Catalyst Interactions

DFT calculations are also employed to understand the non-covalent and covalent interactions between the boron center of the boronic acid, the substrate, and the catalyst. These interactions are critical for the stability of intermediates and the progression of the catalytic cycle. For instance, the interaction between the boronic acid and the base is a key initial step. nih.gov

In the context of this compound, the electron-withdrawing nature of the chloro group and the aromatic naphthalene (B1677914) system influences the Lewis acidity of the boron atom. This, in turn, affects its interaction with the base and the palladium catalyst. Computational studies can quantify these interactions, providing insights into the electronic effects of substituents on the reaction.

Molecular Dynamics and Quantum Chemical Calculations for Structural and Conformational Analysis

While DFT is excellent for studying reaction mechanisms, molecular dynamics (MD) simulations and other quantum chemical calculations provide insights into the dynamic behavior and preferred conformations of molecules.

For naphthalene boronic acid systems, these methods can reveal how the molecule behaves in solution, including its interaction with solvent molecules and its conformational flexibility. mdpi.com The crystal structure of (naphthalen-1-yl)boronic acid shows that the boronic acid group is twisted relative to the naphthalene ring, with dihedral angles around 40 degrees. nih.gov Quantum chemical calculations can explore the energetic landscape of this rotation and other conformational changes. samipubco.comresearchgate.net

MD simulations can be particularly useful for understanding the behavior of larger systems, such as the interaction of this compound with a catalyst or its assembly into larger structures. nih.gov These simulations track the movement of atoms over time, providing a dynamic picture of molecular interactions.

In Silico Design and Reactivity Prediction of Naphthalene Boronic Acid Derivatives

Computational methods are increasingly used for the in silico design of new molecules with desired properties and for predicting their reactivity. For naphthalene boronic acid derivatives, this can involve screening a virtual library of compounds to identify candidates with enhanced reactivity or specific electronic properties.

By systematically modifying the substituents on the naphthalene ring and at the boron center, researchers can computationally predict how these changes will affect the molecule's behavior in, for example, a cross-coupling reaction. For instance, the HOMO-LUMO gap, calculated using DFT, is a key indicator of a molecule's reactivity. samipubco.comresearchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

Computational tools can also predict various molecular properties that are relevant to chemical synthesis and materials science.

| Computational Method | Predicted Property | Relevance to this compound |

| DFT | HOMO-LUMO energy gap | Predicts chemical reactivity and electronic excitation properties. |

| DFT | Reaction energy profiles | Determines the feasibility and mechanism of reactions like cross-coupling. |

| Molecular Dynamics | Conformational analysis | Reveals the dominant shapes and flexibility of the molecule in different environments. |

| Quantum Chemical Calculations | Bond lengths and angles | Provides the equilibrium geometry of the molecule. nih.gov |

| QTAIM-DFA | Nature of non-covalent interactions | Elucidates the strength and type of interactions with other molecules, such as solvents or catalysts. rsc.org |

This table illustrates how different computational approaches can be used to predict the properties and reactivity of naphthalene boronic acid derivatives.

Emerging Research Applications of Naphthalene Boronic Acids in Specialized Fields Excluding Prohibited

Applications in Medicinal Chemistry Research as Synthetic Building Blocks and Bioisosteres

1-Chloronaphthalene-5-boronic acid serves as a crucial starting material and structural motif in the design and synthesis of new chemical entities with potential therapeutic applications. Its utility stems from its ability to participate in a variety of chemical reactions and to mimic other functional groups in biological systems.

Synthesis of Complex Pharmaceutical Intermediates

This compound is a valuable reagent in the construction of complex molecular architectures destined for pharmaceutical use. chemenu.com Organoboronic acids, in general, are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). chemenu.com Their prominence is largely due to their utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura coupling. nih.gov This palladium-catalyzed cross-coupling reaction is a powerful tool for medicinal chemists to link different molecular fragments, enabling the efficient assembly of intricate drug candidates. nih.gov

The boronic acid moiety of this compound allows for its strategic incorporation into larger molecules. The synthesis of such intermediates often involves a multi-step process where the naphthalene-boronic acid core is introduced to create a key structural component of the final compound.

Design of Enzyme Inhibitors and Related Chemical Entities (Focus on Chemical Principles)

The boronic acid group is a key pharmacophore in the design of enzyme inhibitors. nih.gov Boronic acids are known to act as transition state analog inhibitors for a variety of enzymes, particularly serine proteases. nih.govgoogle.com The underlying chemical principle involves the Lewis acidic nature of the boron atom. nih.gov This allows the boronic acid to form a reversible covalent bond with a nucleophilic residue, such as the hydroxyl group of a serine in the active site of an enzyme. nih.govgoogle.com This interaction mimics the tetrahedral intermediate formed during the natural enzymatic reaction, thereby blocking the enzyme's activity. researchgate.net

The inhibitory potency of boronic acids can be modulated by the substituents on the aromatic ring. nih.gov For instance, electron-withdrawing groups can increase the acidity of the boronic acid, potentially enhancing its interaction with the enzyme's active site. nih.gov The naphthalene (B1677914) scaffold of this compound provides a larger surface area for potential interactions within the enzyme's binding pocket, which can contribute to both affinity and selectivity. google.com

| Enzyme Class | Mechanism of Inhibition by Boronic Acids | Key Interacting Residue |

| Serine Proteases | Formation of a reversible covalent bond, mimicking the tetrahedral transition state. | Serine |

| Metallo-β-Lactamases | Covalent adduct formation with the catalytic hydroxide (B78521) anion. nih.govmdpi.com | Hydroxide in the active site |

Exploration of New Chemical Entities with Modulated Properties and Selectivity

The unique properties of the boronic acid group also allow for its use as a bioisostere, a chemical substituent that can replace another group without significantly altering the biological activity of the molecule. nih.gov Boronic acids are considered bioisosteres of carboxylic acids and phenols. nih.govsci-hub.se This substitution can lead to new chemical entities with improved pharmacokinetic profiles, such as enhanced solubility or altered metabolic stability.

By incorporating this compound into known pharmacophores, researchers can create novel compounds with modulated properties. The chloro and boronic acid substituents on the naphthalene ring system offer opportunities for fine-tuning the electronic and steric properties of the molecule. This can influence how the molecule interacts with its biological target, potentially leading to increased potency or improved selectivity for a specific enzyme or receptor subtype. nih.gov The exploration of such analogs is a key strategy in modern drug discovery to optimize lead compounds and develop new therapeutic agents. nih.govsci-hub.se

Contributions to Materials Science and Engineering

The same chemical reactivity that makes this compound valuable in medicinal chemistry also underpins its applications in materials science. The ability of the boronic acid group to form reversible covalent bonds is exploited in the creation of advanced functional materials. chemenu.com

Development of Boronic Acid-Containing Polymeric Structures

Boronic acids are incorporated into polymers to create materials with responsive properties. nih.gov These boronic acid-containing polymers can form cross-linked networks through the formation of boronate esters with diols. researchgate.net This cross-linking is often reversible and sensitive to changes in the environment, such as pH or the presence of specific molecules like glucose. mdpi.com

The incorporation of this compound into a polymer backbone can impart specific properties to the resulting material. The naphthalene unit can enhance the thermal stability and mechanical properties of the polymer, while the boronic acid group provides a site for dynamic cross-linking or sensing applications. These materials have potential uses in areas such as drug delivery, where the release of a therapeutic agent could be triggered by a specific biological signal. mdpi.com

| Polymer Type | Cross-linking Mechanism | Potential Application |

| Boronic acid-functionalized polymers | Reversible boronate ester formation with diols. | Glucose-responsive hydrogels for insulin (B600854) delivery. mdpi.com |

| Copolymers with boronic acid side chains | pH-sensitive swelling and permeability changes. mdpi.com | Smart membranes and sensors. |

Design of Optoelectronic and Advanced Functional Materials

The naphthalene core of this compound is a well-known chromophore, meaning it can absorb and emit light. This property, combined with the reactive handle of the boronic acid group, makes it a candidate for the development of optoelectronic materials. The Suzuki-Miyaura coupling, facilitated by the boronic acid, allows for the synthesis of conjugated polymers and oligomers with extended π-systems. nih.gov These materials can exhibit interesting photophysical properties, such as fluorescence, and may find applications in devices like organic light-emitting diodes (OLEDs) and sensors.

Furthermore, the ability of the boronic acid to interact with anions can be exploited in the design of chemical sensors. The binding of an anion to the boron center can cause a change in the electronic properties of the naphthalene ring, leading to a detectable optical or electrochemical signal. This principle can be used to create sensors for environmentally or biologically important anions.

Construction of Supramolecular Architectures

The intrinsic properties of boronic acids, particularly their ability to form reversible covalent bonds with diols and other functional groups, position them as valuable building blocks in supramolecular chemistry. nih.govresearchgate.net This field focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. researchgate.net While specific studies on the role of this compound in constructing supramolecular architectures are not yet widely reported, the behavior of analogous naphthalene boronic acid derivatives offers significant insights.

Naphthalene boronic acids can participate in the formation of complex supramolecular structures such as coordination polymers, cages, and gels through dative B–N bonds. nih.govdoaj.org For instance, the self-assembly of aryl boronic esters with bipyridine linkers can form stable host-guest complexes. nih.gov The planarity and aromaticity of the naphthalene core, combined with the reactive boronic acid group, allow for the creation of layered networks and other organized assemblies through hydrogen bonding and π-π stacking interactions. nih.gov The chlorine substituent on the naphthalene ring of this compound could further influence these interactions, potentially leading to novel supramolecular arrangements. The study of different polymorphs of (naphthalen-1-yl)boronic acid, for example, shows how molecules can form dimers and layered networks through hydrogen bonds. nih.gov

Advanced Chemical Sensing and Analytical Methodologies

The unique electronic and structural features of naphthalene boronic acids make them promising candidates for the development of advanced chemical sensors and analytical tools.

Design of Fluorescent Boronic Acid Reporters for Specific Chemical Species

Fluorescent sensors based on boronic acids are a significant area of research, primarily for the detection of saccharides and other diol-containing compounds. nih.govnih.gov The general principle involves the change in fluorescence properties of a molecule upon the binding of the boronic acid group to a target analyte. nih.gov

While there is no specific data on a fluorescent reporter designed from this compound, research on other naphthalene-based boronic acid sensors demonstrates the potential of this class of compounds. For example, 4-(dimethylamino)naphthalene-1-boronic acid has been synthesized and shown to act as a fluorescent "on-off" sensor for fructose (B13574) at physiological pH, exhibiting a significant increase in fluorescence emission upon binding. nih.govacs.org Similarly, isomers of (dimethylamino)naphthalene-1-boronic acid have been developed as water-soluble fluorescent sensors for the ratiometric and "off-on" sensing of saccharides. rsc.orgrsc.org These sensors leverage the internal charge transfer (ICT) mechanism, where the electronic properties of the naphthalene fluorophore are modulated by the interaction of the boronic acid moiety with the target sugar. acs.org The specific substitution pattern on the naphthalene ring can significantly influence the fluorescence properties, suggesting that this compound could be a scaffold for new sensors with tailored specificities and reporting characteristics. rsc.orgrsc.org

| Compound/Sensor | Target Analyte(s) | Principle of Detection | Observed Change | Reference |

| 4-(dimethylamino)naphthalene-1-boronic acid | Fructose | "On-off" fluorescence | 41-fold emission intensity increase | nih.govacs.org |

| 5-(dimethylamino)naphthalene-1-boronic acid | Sugars (e.g., Fructose) | Ratiometric fluorescence | 61% intensity decrease at 513 nm and 36-fold increase at 433 nm | rsc.orgrsc.org |

| Naphthalene-based boronate probes | Hydrogen Peroxide | Boronate deprotection | Increase in fluorescence | buffalo.edunih.gov |

| Naphthalimide boronates | β-D-glucan | Fluorescence lifetime imaging | Changes in fluorescence lifetime upon binding | rsc.org |

Applications in Separation Science and Enantiomeric Excess Determination

The ability of boronic acids to form reversible complexes lends itself to applications in separation science. While specific applications of this compound in this area are not documented, the principles can be extrapolated from related compounds. Aromatic boronic acids have been successfully separated using high-performance liquid chromatography (HPLC) on mixed-mode columns that exploit both reversed-phase and cation-exchange interactions, as well as pi-pi interactions with the stationary phase. sielc.com

In the realm of enantiomeric excess determination, boronic acids can play a crucial role. A novel method for diastereomeric resolution has been developed where a boronic acid functionality is used as a resolving group with a chiral boron ligand. nih.gov This approach was successfully applied to the preparation of chiral 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. nih.gov This demonstrates the potential for boronic acid derivatives of naphthalene to be used in the separation of enantiomers and the determination of their purity. The influence of the enantiomeric excess of binaphthalene-based monomers on the performance of polymer membranes has also been studied, highlighting the importance of chirality in materials science applications that could be relevant to separation technologies. kuleuven.be

常见问题

Q. How can researchers reconcile conflicting reports on the compound’s fluorescence properties in sensing applications?

- Methodological Answer : Standardize excitation/emission wavelengths and solvent polarity across studies. Investigate aggregation-induced emission (AIE) effects via dynamic light scattering (DLS). Compare results with structurally similar boronic acids (e.g., phenylboronic acid) to isolate substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。